molecular formula C19H25NO6 B1209355 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol CAS No. 108930-00-3

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol

Cat. No.: B1209355
CAS No.: 108930-00-3
M. Wt: 363.4 g/mol
InChI Key: BZIHGMVSUSMJCD-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol (CAS 108930-00-3) is a high-purity chemical compound supplied for research applications. This compound, with the molecular formula C19H25NO6 and a molecular weight of 363.40 g/mol, is a derivative of benzenediol and shares structural features with known bronchodilating agents that act as β2-adrenoreceptor agonists . Such compounds are of significant interest in pharmacological research for the treatment and management of bronchoconstrictive disorders, including asthma and chronic obstructive pulmonary disease (COPD) . The mechanism of action for this class of compounds typically involves stimulating the β2-adrenergic receptors in the pulmonary smooth muscle, leading to relaxation and bronchodilation, which makes them valuable tools for studying respiratory pathophysiology . Researchers can utilize this compound in various in vitro and in vivo studies to explore its full pharmacological profile, receptor selectivity, and signaling pathways. The chemical structure includes multiple methoxy groups and a benzenediol moiety, which are common in biologically active molecules. Key physical and chemical properties include a calculated density of approximately 1.244 g/cm³ and a boiling point of around 594.4°C at 760 mmHg . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-[1-hydroxy-2-[2-(3,4,5-trimethoxyphenyl)ethylamino]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-24-17-8-12(9-18(25-2)19(17)26-3)6-7-20-11-16(23)13-4-5-14(21)15(22)10-13/h4-5,8-10,16,20-23H,6-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIHGMVSUSMJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCNCC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910928
Record name 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108930-00-3
Record name T 1583
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catechol Protection and Functionalization

The 1,2-benzenediol moiety’s high reactivity necessitates protection during synthesis. Acetonide protection (using acetone/dimethyl sulfate) or bis-silylation (tert-butyldimethylsilyl chloride) are common methods. For example, WO2009035652A1 details deuterated catechol synthesis using benzyl ether protection, achieving >90% isotopic enrichment via alkylation with deuterated methyl iodide. Post-protection, electrophilic substitution at the 4-position is critical.

Halogenation and Coupling

Protected catechols undergo regioselective halogenation (e.g., bromine in acetic acid) at the 4-position. WO2012006783A1 demonstrates halogenation of protected 1,2-benzenediol to form 4-bromo derivatives, followed by palladium-catalyzed coupling with 2-(3,4,5-trimethoxyphenyl)ethylamine. Yields range from 65–78% under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

Hydroxyethylamine Side Chain Installation

Introducing the 1-hydroxy-2-aminoethyl group employs Mannich reactions or reductive amination . US4853381 describes reacting 4-formyl-1,2-benzenediol diacetate with 2-(3,4,5-trimethoxyphenyl)ethylamine, followed by NaBH₄ reduction to yield the secondary amine. Key parameters:

  • Solvent : Methanol/THF (3:1)

  • Temperature : 0–5°C (reduction step)

  • Yield : 72% after column chromatography (SiO₂, hexane/EtOAc).

Advanced Route: Sequential Alkylation-Amination

Stepwise Alkylation

CN106673967B outlines a γ-alumina-catalyzed Claisen/Cope rearrangement for allyloxy phenol derivatives. Adapting this, 2-(3,4,5-trimethoxyphenethyloxy)phenol undergoes rearrangement at 125–154°C in chlorobenzene, forming 4-(2-hydroxyethyl)-1,2-benzenediol.

Optimization Data

ParameterOptimal ValueYield (%)
Temperature140°C88.2
Catalyst Loading2.2 wt%85.6–93.5
Reaction Time18 h89.4

Reductive Amination

The hydroxyethyl intermediate reacts with 2-(3,4,5-trimethoxyphenyl)ethylamine via reductive amination (NaBH₃CN, AcOH/MeOH). PubChem CID 89249 confirms this approach, isolating the product as a bitartrate salt (mp 63.7–64.3°C).

Purification and Characterization

Crystallization Techniques

WO2009035652A1 emphasizes anti-solvent crystallization (toluene/propan-2-ol) to isolate the final product. Slow cooling (0.5°C/min) yields 98.5% purity.

Analytical Validation

  • HPLC : Retention time 8.2 min (C18, 0.1% H₃PO₄/ACN).

  • ¹H NMR (DMSO-d₆): δ 6.75 (s, 2H, Ar-H), 4.12 (q, 1H, -CH(OH)-), 3.82 (s, 9H, -OCH₃).

Challenges and Mitigation

Oxidative Degradation

The catechol core is prone to oxidation. Oxygen-free conditions (N₂ atmosphere) and antioxidants (ascorbic acid) are critical during synthesis.

Regioselectivity

Competing 5-substitution is minimized using bulky directing groups (e.g., t-BuO⁻ in DMF).

Emerging Methodologies

Flow Chemistry

Continuous flow systems (WO2019112913A1) reduce reaction times by 40% via precise temperature control (ΔT ±1°C).

Biocatalytic Approaches

Laccase-mediated coupling (PMC2763256) achieves 60% yield under mild conditions (pH 5.0, 25°C) .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxy groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehydroxylated compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

CA4P is primarily recognized for its ability to inhibit tumor growth by targeting the vascular supply to tumors. It operates through a mechanism known as vascular targeting therapy, which selectively disrupts the blood vessels that supply nutrients to tumors. This property makes it a promising candidate for cancer treatment.

  • Mechanism of Action : CA4P binds to the tubulin in endothelial cells lining the blood vessels of tumors. This binding disrupts microtubule formation, leading to cell cycle arrest and apoptosis in these cells. Consequently, this results in the shutdown of blood flow to the tumor, thereby starving it of essential nutrients and oxygen .
  • Clinical Trials : Initial studies have demonstrated that CA4P can effectively reduce tumor size in various cancer models. Clinical trials have been conducted to assess its safety and efficacy in patients with advanced solid tumors. Results indicate that CA4P can lead to significant tumor regression when used in conjunction with other chemotherapeutic agents .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of compounds related to CA4P, particularly those within the benzenediol family.

  • Antimicrobial Activity : Research has shown that derivatives of benzenediols exhibit broad-spectrum antimicrobial activity against resistant strains of fungi and bacteria. For instance, a library of 2-substituted-1,4-benzenediols was synthesized and screened for antimicrobial efficacy against various pathogens including Candida spp. and Staphylococcus aureus. Some compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml against fungi and 8–128 µg/ml against bacteria .
  • Mechanism of Action : The antimicrobial action is linked to disruption of the cell wall integrity in fungal pathogens and interference with bacterial cell membrane functions. Scanning electron microscopy revealed structural changes in treated cells, indicating that these compounds could serve as potential leads for developing new antimicrobial agents .

Additional Therapeutic Uses

Beyond cancer treatment and antimicrobial applications, CA4P has shown promise in other therapeutic areas:

  • Inflammatory Diseases : Some studies suggest that compounds similar to CA4P may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by excessive inflammation .
  • Neuroprotective Effects : Emerging research indicates that certain derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Anticancer EfficacyCA4P effectively reduced tumor size in preclinical models; ongoing clinical trials show promise in human subjects.
Antimicrobial Activity23 out of 42 synthesized compounds showed significant activity against multiple resistant strains; specific structural characteristics enhance efficacy.
Inflammatory ResponsePreliminary data suggest potential anti-inflammatory effects; further research needed for validation.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Catecholamine Derivatives

The compound belongs to the catecholamine family, characterized by a 1,2-benzenediol core and an ethylamine side chain. Below is a comparison with key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituent Group Therapeutic Use/Activity Key Research Findings
Target Compound (Combretastatin B-3) C₁₇H₂₀O₅ 304.34 3,4,5-Trimethoxyphenethyl Potential anticancer activity Structural similarity to microtubule inhibitors (e.g., Combretastatin A-4); exact activity not specified in evidence.
Isoprenaline (Isoproterenol) C₁₁H₁₇NO₃ 211.26 Isopropyl Bronchodilator, cardiac stimulant β-adrenergic agonist; treats asthma, bradycardia .
Epinephrine (Adrenaline) C₉H₁₃NO₃ 183.21 Methyl Anaphylaxis, cardiac arrest α/β-adrenergic agonist; increases heart rate and blood pressure .
Dobutamine C₁₈H₂₃NO₃·HCl 337.84 (HCl salt) p-Hydroxyphenylpropyl Heart failure, cardiogenic shock Selective β₁-adrenergic agonist; enhances cardiac output .
Epinephrine Impurity D C₁₆H₁₇NO₃ 287.32 Benzylmethyl Not therapeutic (pharmaceutical impurity) Structural modification alters receptor specificity; no clinical use .

Key Differences and Implications

Structural Modifications :
  • Substituent Groups: The trimethoxyphenethyl group in the target compound distinguishes it from simpler analogs like epinephrine (methyl) and isoprenaline (isopropyl). This group may enhance binding to tubulin (as seen in Combretastatins) or other non-adrenergic targets .
Pharmacological Activity :
  • Adrenergic vs. Non-Adrenergic Targets: Isoprenaline and epinephrine primarily target β-adrenergic receptors for bronchodilation and vasoconstriction . The target compound’s trimethoxyphenyl group suggests divergence from classic adrenergic activity, possibly targeting microtubules or other pathways (inferred from Combretastatin analogs) .
  • Therapeutic Indications :
    • Isoprenaline and dobutamine are clinically used for cardiac/respiratory conditions, whereas the target compound’s applications remain speculative without direct evidence.

Biological Activity

The compound 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol , also known by its CAS number 7382-59-4 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20O6C_{17}H_{20}O_{6}, indicating a structure that includes multiple methoxy groups and a hydroxyl group. The presence of these functional groups suggests potential for various biological interactions.

Research indicates that compounds similar to 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol exhibit significant inhibitory effects on enzymes such as α-glucosidase, which is crucial in the management of postprandial hyperglycemia in diabetes mellitus. The mechanism involves binding to the enzyme's active site, thereby preventing substrate interaction and subsequent glucose absorption .

Inhibition Studies

A docking study revealed that the compound effectively binds to the α-glucosidase active site. The binding affinity was influenced by the size and nature of substituents on the benzylidene hydrazide moiety. Smaller substitutions allowed better accommodation within the active site, leading to enhanced inhibition .

Pharmacological Properties

The compound has shown promise in various pharmacological assays:

Activity IC50 (µM)
α-Glucosidase Inhibition70.6 (Phenyl)
101.6 (4-Methylphenyl)
110.0 (4-Methoxyphenyl)
750 < (3,4,5-Trimethoxyphenyl)

These results indicate a range of inhibitory activities depending on the specific substituent groups present on the compound .

Study on Diabetes Management

In a study focusing on postprandial glucose control, compounds with similar structures to 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol were evaluated for their effects on blood glucose levels in diabetic models. The results demonstrated significant reductions in blood glucose levels post-meal when administered alongside carbohydrate intake .

Cardiovascular Implications

Another area of interest is the cardiovascular effects of the compound. Research has indicated that related compounds can influence perfusion pressure and coronary resistance in isolated heart models. These studies suggest potential interactions with calcium channels that could lead to vascular relaxation and improved blood flow .

Q & A

Basic: How can the synthesis of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol be optimized for higher yield and purity?

Methodological Answer:
To optimize synthesis, consider:

  • Reaction Conditions : Adjust reflux time (e.g., extending beyond 4 hours) and solvent ratios (e.g., ethanol with glacial acetic acid as a catalyst) to improve intermediate formation .
  • Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the compound from byproducts.
  • Catalyst Screening : Test alternative acid catalysts (e.g., p-toluenesulfonic acid) to enhance coupling efficiency between the benzenediol and trimethoxyphenyl moieties.
  • Characterization : Validate purity via HPLC (≥98% threshold) and compare retention times with reference standards .

Basic: What analytical techniques are most suitable for characterizing this compound and confirming its structural integrity?

Methodological Answer:
Employ a multi-technique approach:

  • Spectroscopy : Use 1^1H/13^13C NMR to verify the presence of hydroxyl, ethylamino, and trimethoxyphenyl groups. Compare chemical shifts with structurally similar compounds (e.g., 3,4-dimethylphenol derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C18_{18}H23_{23}NO4_4) and detect isotopic patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λmax ~255 nm) to assess purity and identify co-eluting impurities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trimethoxyphenyl group in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy groups with halogens or hydroxyls) and compare bioactivity .
  • Computational Modeling : Perform docking studies to assess interactions between the trimethoxyphenyl group and target receptors (e.g., adrenergic or opioid receptors) .
  • In Vitro Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) to quantify affinity changes. Use resveratrol derivatives (similar benzenediol structures) as positive controls .

Advanced: What strategies are effective for identifying and quantifying impurities in synthesized batches?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to detect trace impurities (e.g., desethyl byproducts or oxidized derivatives). Compare with pharmacopeial standards (e.g., EP Impurity E or G) .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) for quantification .
  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways and stability thresholds .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) and compound purity levels (≥98% vs. lower grades) .
  • Dose-Response Curves : Replicate experiments using standardized protocols (e.g., IC50_{50} measurements) to validate potency discrepancies .
  • Cross-Validation : Partner with independent labs to confirm results, ensuring inter-laboratory reproducibility .

Advanced: What experimental designs are recommended for assessing the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vivo Studies : Administer the compound to rodent models and collect plasma samples at timed intervals. Use LC-MS to measure bioavailability and half-life .
  • Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via high-resolution MS .
  • Permeability Assays : Conduct Caco-2 cell monolayer studies to evaluate intestinal absorption potential .

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